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Compound of Interest

Compound Name: ST-2560

Cat. No.: B15589174 Get Quote

An In-Depth Technical Guide to ST-2560: A Selective NaV1.7 Inhibitor For Researchers,

Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure,

and biological activity of ST-2560, a potent and selective inhibitor of the voltage-gated sodium

channel NaV1.7. This document is intended for an audience with a technical background in

pharmacology, neuroscience, and drug development.

Core Compound Information: ST-2560
ST-2560 is a novel small molecule that has demonstrated significant potential in preclinical

studies for the modulation of pain pathways. It is a derivative of saxitoxin, rationally designed

for high selectivity and potency towards the NaV1.7 sodium channel.

Chemical Structure and Properties
The chemical structure of ST-2560 is presented below. Based on this structure, key chemical

properties have been calculated.

Chemical Structure of ST-2560

Figure 1. Chemical Structure of ST-2560
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Caption: Figure 1. Chemical Structure of ST-2560.

Table 1: Physicochemical Properties of ST-2560

Property Value (Calculated)

Molecular Formula C₁₄H₂₂N₇O₄⁺

Molecular Weight 352.37 g/mol

Formal Charge +1

Hydrogen Bond Donors 6

Hydrogen Bond Acceptors 7

Rotatable Bonds 1

Note: These properties are calculated based on the available 2D structure and may have slight

variations from experimentally determined values.

Mechanism of Action and Signaling Pathway
ST-2560 is a highly selective inhibitor of the voltage-gated sodium channel NaV1.7.[1][2][3]

This channel is a key component in the transmission of pain signals and is preferentially

expressed in peripheral sensory neurons and sympathetic ganglion neurons.[4][5]

Role of NaV1.7 in Nociception
NaV1.7 channels act as signal amplifiers in nociceptive neurons. Upon detection of a noxious

stimulus (e.g., heat, pressure, chemical irritants), transducer channels open, leading to a small

depolarization of the neuronal membrane. This initial depolarization is amplified by NaV1.7

channels, which have a low threshold for activation, bringing the neuron to its action potential

threshold. The subsequent influx of sodium ions generates an action potential that propagates

along the sensory nerve to the spinal cord and then to the brain, where the sensation of pain is

perceived. By inhibiting NaV1.7, ST-2560 effectively dampens this signal amplification,

preventing the generation and propagation of pain signals.

Signaling Pathway Diagram
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Figure 2. NaV1.7 Signaling Pathway in Nociception
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Caption: Figure 2. NaV1.7 Signaling Pathway in Nociception.
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Cardiovascular Implications
NaV1.7 is also expressed in autonomic neurons, including sympathetic ganglia, which are

involved in regulating cardiovascular function. Inhibition of NaV1.7 in these neurons can lead to

changes in blood pressure and heart rate. Preclinical studies with ST-2560 have shown a

transient reduction in systolic and diastolic blood pressure, highlighting the on-target effects of

NaV1.7 inhibition in the cardiovascular system.[2][3][6]

Biological Activity and Quantitative Data
ST-2560 has been evaluated in a series of in vitro and in vivo studies to characterize its

potency, selectivity, and efficacy.

Table 2: In Vitro Potency and Selectivity of ST-2560

Target Assay Type Result (IC₅₀)
Selectivity vs.
NaV1.7

Reference

NaV1.7

Whole-cell patch-

clamp

electrophysiology

39 nM - [1][2][3]

Other NaV1.x

Isoforms

Whole-cell patch-

clamp

electrophysiology

> 39 µM ≥1000-fold [2][3]

Table 3: In Vivo Efficacy of ST-2560 in Non-Human Primates
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Model Species
Dosing
(s.c.)

Endpoint Result Reference

Capsaicin-

induced pain

Cynomolgus

monkey

0.1 - 0.3

mg/kg

Nocifensive

reflexes

(chemical-

evoked)

Suppression

of reflexes
[2][3]

Mechanical

stimulation

pain

Cynomolgus

monkey

0.1 - 0.3

mg/kg

Nocifensive

reflexes

(mechanical-

evoked)

Suppression

of reflexes
[2][3]

Cardiovascul

ar monitoring

Cynomolgus

monkey

0.1 - 1.0

mg/kg

Blood

Pressure

10-20 mmHg

reduction in

systolic and

diastolic

arterial blood

pressure

[2][3][6]

Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.

These represent standard protocols in the field and are consistent with the approaches used to

characterize ST-2560.

Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion flow through NaV1.7 channels in isolated cells,

allowing for the determination of inhibitory potency (IC₅₀).

Experimental Workflow Diagram
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Figure 3. Workflow for Whole-Cell Patch-Clamp Electrophysiology

Cells expressing NaV1.7 channels are cultured

Glass micropipette is fabricated and filled with intracellular solution

Pipette is positioned on a cell to form a high-resistance seal

Cell membrane under the pipette is ruptured to gain electrical access to the cell interior

Membrane potential is clamped at a holding potential (e.g., -120 mV)

A depolarizing voltage step (e.g., to 0 mV) is applied to open NaV1.7 channels

The resulting inward sodium current is recorded

ST-2560 is applied at varying concentrations The inhibition of the sodium current is measured to calculate the IC50

Click to download full resolution via product page

Caption: Figure 3. Workflow for Whole-Cell Patch-Clamp Electrophysiology.

Methodology:
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Cell Preparation: HEK293 cells stably expressing human NaV1.7 are cultured and plated

onto glass coverslips.

Solutions:

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose, pH

7.4.

Internal (Pipette) Solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES, pH 7.3.

Recording:

Coverslips are placed in a recording chamber on an inverted microscope and perfused

with the external solution.

Borosilicate glass pipettes with a resistance of 1-3 MΩ are used.

After establishing a giga-ohm seal and achieving the whole-cell configuration, cells are

held at a potential of -120 mV.

NaV1.7 channels are activated by a 20 ms depolarizing pulse to 0 mV.

ST-2560 is applied at increasing concentrations, and the resulting inhibition of the peak

sodium current is measured.

Data Analysis: A concentration-response curve is generated to determine the IC₅₀ value.

Non-Human Primate (NHP) Behavioral Models of Pain
These models are used to assess the antinociceptive effects of ST-2560 in a more

translationally relevant species.
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Figure 4. Workflow for NHP Pain Models
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Post-dose responses are compared to baseline to determine efficacy
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Caption: Figure 4. Workflow for NHP Pain Models.

Methodology:

Animals: Adult cynomolgus monkeys are used. The animals are trained and acclimated to

the experimental procedures to minimize stress.

Chemical-Evoked Pain Model:

A solution of capsaicin is applied topically to a defined area of skin.

Nocifensive behaviors (e.g., licking, scratching, or withdrawal of the affected area) are

observed and quantified.
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Mechanical-Evoked Pain Model:

Calibrated von Frey filaments are applied to the skin to deliver a precise mechanical force.

The threshold for a withdrawal reflex is determined.

Procedure:

Baseline responses to the stimuli are established.

ST-2560 or a vehicle control is administered subcutaneously.

Responses to the stimuli are re-evaluated at various time points post-administration to

assess the degree and duration of analgesia.

Cardiovascular Monitoring in Non-Human Primates
Telemetry is used for continuous monitoring of cardiovascular parameters in freely moving

animals, providing a robust assessment of the cardiovascular safety profile of ST-2560.

Methodology:

Surgical Implantation: A telemetry transmitter is surgically implanted into the abdominal

cavity or a subcutaneous pocket of the NHP. The blood pressure catheter is inserted into an

artery (e.g., femoral or carotid). Animals are allowed to fully recover from surgery before any

studies are conducted.

Data Acquisition: The implanted transmitter wirelessly sends continuous data on blood

pressure, heart rate, and electrocardiogram (ECG) to a receiver.

Procedure:

Animals are housed in their home cages to minimize stress.

Baseline cardiovascular data is collected for a defined period.

ST-2560 or vehicle is administered.

Cardiovascular parameters are continuously monitored post-dose.
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Data Analysis: Changes in systolic and diastolic blood pressure, heart rate, and other ECG

parameters are analyzed and compared to baseline and vehicle control groups.

Conclusion
ST-2560 is a potent and highly selective inhibitor of NaV1.7 with demonstrated efficacy in

preclinical models of pain. Its mechanism of action is well-defined, and its on-target

cardiovascular effects are understood. The data presented in this guide support the continued

investigation of ST-2560 and other selective NaV1.7 inhibitors as a promising non-opioid

therapeutic strategy for the treatment of pain. Further research is warranted to fully elucidate

the role of NaV1.7 in autonomic ganglia and the long-term implications of its inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Role of NaV1.7 in postganglionic sympathetic nerve function in human and guinea-pig
arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

3. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC
[pmc.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. pure.johnshopkins.edu [pure.johnshopkins.edu]

6. ST-2560, a selective inhibitor of the NaV1.7 sodium channel, affects nocifensive and
cardiovascular reflexes in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [ST-2560 structure and chemical properties].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15589174#st-2560-structure-and-chemical-
properties]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b15589174?utm_src=pdf-body
https://www.benchchem.com/product/b15589174?utm_src=pdf-body
https://www.benchchem.com/product/b15589174?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Schematic-diagram-of-pain-pathways-where-high-Nav17-expression-has-been-reported-Nav17_fig1_390761251
https://pubmed.ncbi.nlm.nih.gov/38743485/
https://pubmed.ncbi.nlm.nih.gov/38743485/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2055547/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2055547/
https://www.researchgate.net/publication/380772469_Effect_of_Na_V_17_blockers_on_post-ganglionic_sympathetic_nerve_function
https://pure.johnshopkins.edu/en/publications/role-of-nasubvsub17-in-postganglionic-sympathetic-nerve-function-/
https://pubmed.ncbi.nlm.nih.gov/38715413/
https://pubmed.ncbi.nlm.nih.gov/38715413/
https://www.benchchem.com/product/b15589174#st-2560-structure-and-chemical-properties
https://www.benchchem.com/product/b15589174#st-2560-structure-and-chemical-properties
https://www.benchchem.com/product/b15589174#st-2560-structure-and-chemical-properties
https://www.benchchem.com/product/b15589174#st-2560-structure-and-chemical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15589174?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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